![molecular formula C13H13ClN4OS2 B2835999 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride CAS No. 2034433-08-2](/img/structure/B2835999.png)
4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core, a thiazole ring, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride typically involves multiple steps. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with a thiazole derivative under specific conditions. For instance, morpholine and triethylamine can be added to a solution of a dibromo derivative of benzo[c][1,2,5]thiadiazole in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[c][1,2,5]thiadiazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s properties for specific applications .
Applications De Recherche Scientifique
4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core is known for its electron-accepting properties, which can facilitate interactions with electron-donating groups in biological systems. This interaction can lead to various biological effects, including the inhibition of specific enzymes or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of benzo[c][1,2,5]thiadiazole and thiazole, such as:
- 4,4’- (Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid
- Thiadiazole-based covalent triazine frameworks
Uniqueness
What sets 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride apart is its combination of the benzo[c][1,2,5]thiadiazole core with a thiazole ring and a morpholine moiety. This unique structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific interactions with biological targets or unique electronic characteristics .
Propriétés
IUPAC Name |
4-[4-(2,1,3-benzothiadiazol-5-yl)-1,3-thiazol-2-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2.ClH/c1-2-10-11(16-20-15-10)7-9(1)12-8-19-13(14-12)17-3-5-18-6-4-17;/h1-2,7-8H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNFNCBAAMCFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2835918.png)
![6-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE](/img/structure/B2835919.png)
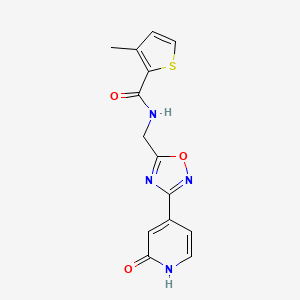
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2835922.png)
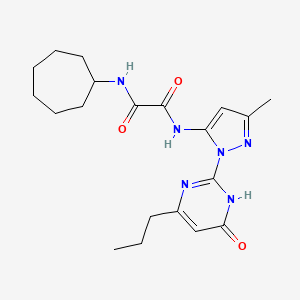
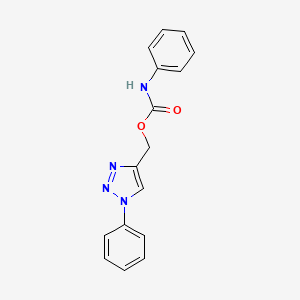
![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B2835926.png)
![3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine](/img/structure/B2835928.png)
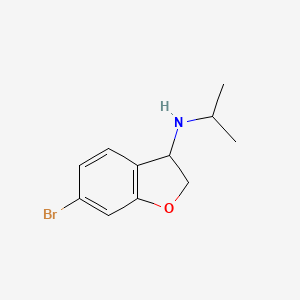
![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B2835933.png)
![(E)-3-(5-bromothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2835934.png)
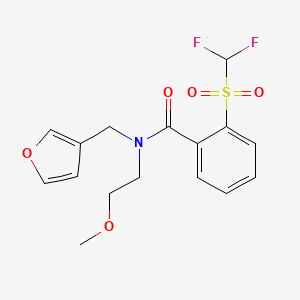
![(2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2835938.png)
![N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2835939.png)
